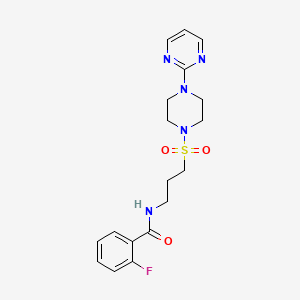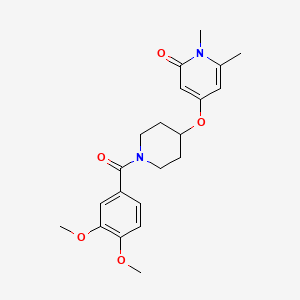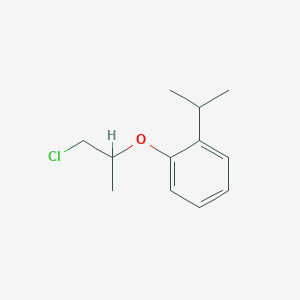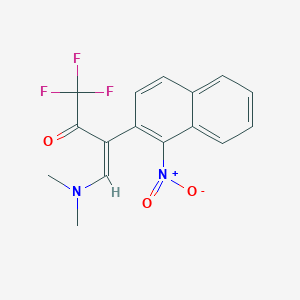
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety are known to have diverse biological activities . For example, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, also known as 4-DB, is a synthetic compound used in scientific research. It is a derivative of the benzodioxin family and has a wide range of applications in research fields such as biochemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves reactions with other organic compounds . For instance, the synthesis of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine involves a reaction with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .
Molecular Structure Analysis
The molecular structure of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can be determined using various spectroscopy techniques . For example, an AMX spin system for a 2,3-dihydro-1,4-benzodioxin-6-yl moiety was assignable with the help of three signals .
Wissenschaftliche Forschungsanwendungen
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 and its metabolites, studied for their metabolism by liver microsomes and endocrine-disrupting activities, have demonstrated varied estrogenic and anti-androgenic activities. These activities are significant in understanding the environmental and biological impact of UV-filters and similar compounds (Watanabe et al., 2015).
Bioactivity and Ecological Role of Benzoxazinones
Research on benzoxazinones, a class of compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one, highlights their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These findings suggest potential applications in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).
Antimicrobial Analysis and Enzyme Assay
Novel chromen-pyrimidine coupled derivatives synthesized through an environmentally friendly process showed promising in vitro antibacterial and antifungal activity. This synthesis approach and the biological activity assessment provide a foundation for developing potential pharmaceuticals (Tiwari et al., 2018).
Synthesis and Anticancer Activity
The synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their evaluation for anti-juvenile hormone activity in silkworm larvae indicate potential applications in pest control and possibly in cancer research, given the link between hormone activity and cancer (Furuta et al., 2010).
Endothelin Receptor Antagonism
Research on WB 4101-related compounds, including benzodioxane derivatives, has explored the role of specific chemical moieties in binding affinity and selectivity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. These studies contribute to the development of therapeutics targeting cardiovascular diseases and neurological disorders (Bolognesi et al., 1999).
Synthesis and Biological Activity of Benzofuran Derivatives
New benzofuran derivatives have been synthesized and tested for their biological activities, including anti-HIV properties. These studies not only expand the chemical diversity of benzofuran compounds but also contribute to the search for new antiviral agents (Mubarak et al., 2007).
Wirkmechanismus
The mechanism of action of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can vary widely depending on the specific compound and its biological target . For example, some compounds with this moiety have been found to have antibacterial activity, inhibiting the formation of bacterial biofilms .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-13-9-15-18(11-17(13)23-3)26-12(2)20(21(15)22)14-5-6-16-19(10-14)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQTADBWBBXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)


![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)
![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)
![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)

